1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 4-chloro-2-methylaniline with 1H-indole-3-ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may play a role in binding to biological receptors or enzymes, while the thiourea group could be involved in forming hydrogen bonds or covalent interactions with target molecules. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenyl N-(1-naphthyl)carbamate: Another compound with a chloro-substituted phenyl ring and a carbamate group.
1-(4-chloro-2-methylphenyl)-3-(2-phenylethyl)thiourea: Similar structure but with a phenylethyl group instead of an indole moiety.
Uniqueness
1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the presence of both the indole and thiourea groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H18ClN3S |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C18H18ClN3S/c1-12-10-14(19)6-7-16(12)22-18(23)20-9-8-13-11-21-17-5-3-2-4-15(13)17/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23) |
InChI Key |
NCOQXRXMRLIQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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